molecular formula C5H5NO3S B189471 3-Pyridinesulfonic acid CAS No. 636-73-7

3-Pyridinesulfonic acid

Cat. No.: B189471
CAS No.: 636-73-7
M. Wt: 159.17 g/mol
InChI Key: DVECLMOWYVDJRM-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid is an organic compound with the molecular formula C5H5NO3S. It is a white crystalline powder that is soluble in water and has a melting point of over 300°C . This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

3-Pyridinesulfonic acid, also known as pyridine-3-sulfonic acid, is a versatile compound used in various chemical reactions It’s known that pyridine derivatives can interact with various biological targets due to the presence of a nitrogen atom in the pyridine ring .

Mode of Action

The mode of action of this compound is primarily through its role as a reactant in chemical synthesis . It can be used in the synthesis of reaction intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride . The exact interaction with its targets and the resulting changes depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a reactant in chemical synthesis, it’s involved in the formation of various compounds, which could potentially affect different biochemical pathways depending on the final product .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body if ingested .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it helps synthesize . As a reactant, its primary role is to contribute to the formation of other compounds, and the effects of these compounds would determine the overall result of its action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in chemical synthesis can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinesulfonic acid can be synthesized through the sulfonation of pyridine using fuming sulfuric acid. The process involves adding fuming sulfuric acid to a dry reaction pan, followed by the dropwise addition of pyridine under stirring. The mixture is then heated to 230-240°C for 13-14 hours. After cooling, the product is precipitated by adding ethanol .

Industrial Production Methods: An industrial method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to this compound. This process can be carried out using crude 3-chloropyridine N-oxide and further reaction in the presence of Raney nickel in an alkaline solution .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Pyridinesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pyridine-2-sulfonic acid
  • Pyridine-4-sulfonic acid
  • 2-Pyridinesulfonic acid

Comparison: 3-Pyridinesulfonic acid is unique due to its position of the sulfonic acid group on the pyridine ring. This positional difference can lead to variations in reactivity and applications compared to its isomers. For example, pyridine-2-sulfonic acid and pyridine-4-sulfonic acid may have different solubility and reactivity profiles, making this compound more suitable for specific industrial and research applications .

Properties

IUPAC Name

pyridine-3-sulfonic acid
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InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECLMOWYVDJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212980
Record name 3-Pyridinesulfonic acid
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellow crystalline powder; [Alfa Aesar MSDS]
Record name 3-Pyridinesulfonic acid
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CAS No.

636-73-7
Record name 3-Pyridinesulfonic acid
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Record name 3-Pyridinesulfonic acid
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Record name 3-Pyridinesulfonic acid
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Record name Pyridine-3-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does pyridine-3-sulfonic acid impact bacterial growth?

A1: Pyridine-3-sulfonic acid exhibits a dual nature, acting as both a growth inhibitor and a growth promoter for certain bacteria. [, ] Its inhibitory effect is attributed to its antagonism against nicotinic acid, disrupting the normal metabolic pathways reliant on this vitamin. [, , ] Conversely, at low concentrations, it has been observed to stimulate growth, potentially by altering the balance between niacin synthesis and degradation. []

Q2: What is the molecular formula and weight of pyridine-3-sulfonic acid?

A4: The molecular formula of pyridine-3-sulfonic acid is C5H5NO3S, and its molecular weight is 159.18 g/mol. [, ]

Q3: What spectroscopic data are available for pyridine-3-sulfonic acid?

A5: Several spectroscopic techniques have been employed to characterize pyridine-3-sulfonic acid. Ultraviolet and infrared spectra have been reported, providing insights into its electronic transitions and vibrational modes, respectively. [] Furthermore, Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman scattering (SERS) spectra have been investigated, offering complementary information on its structure and interactions. []

Q4: How does pyridine-3-sulfonic acid contribute to the properties of composite membranes?

A6: Pyridine-3-sulfonic acid has been incorporated into organic-silicon composite membranes for potential applications in polymer electrolyte membrane fuel cells (PEMFCs). [] These membranes, incorporating pyridine-3-sulfonic acid alongside other polymers like tetraethyl orthosilicate (TEOS) and copolymers of 2-methyl-5-vinylpyridine, exhibit desirable properties like proton conductivity and dimensional stability, important for PEMFC performance. []

Q5: Can pyridine-3-sulfonic acid function as a ligand in palladium-catalyzed reactions?

A7: Yes, pyridine-3-sulfonic acid has shown promise as a ligand in palladium-catalyzed C(sp3)-H activation reactions, particularly in the arylation of Weinreb amides. [, ] Its ability to preserve the cationic character of the palladium center through zwitterionic complex formation contributes to its effectiveness in this context. [, ]

Q6: How does the choice of ligand influence the palladium-catalyzed reactions involving pyridine-3-sulfonic acid?

A8: Density functional theory (DFT) studies suggest that the choice of ligand significantly influences the C-H activation step in palladium-catalyzed reactions involving pyridine-3-sulfonic acid. [, ] Specifically, pyridine-3-sulfonic acid demonstrates superior reactivity compared to other ligands like pyridine, Ac-Gly-OH, or ligandless conditions, attributed to its ability to stabilize substrate-bound palladium species. [, ]

Q7: What type of reactions can be facilitated by palladium catalysts utilizing pyridine-3-sulfonic acid as a ligand?

A9: Palladium catalysts, employing pyridine-3-sulfonic acid as a ligand, have enabled the development of novel synthetic methodologies. Notably, a palladium-catalyzed [3+2] cycloaddition reaction has been reported, utilizing two-fold C(sp3)-H activation to generate the three-carbon unit for cycloaddition, leading to the formation of valuable spiro-bicyclic products from lactams. []

Q8: Are there examples of utilizing pyridine-3-sulfonic acid in palladium-catalyzed annulation reactions?

A10: Research highlights the use of pyridine-3-sulfonic acid in a dual-ligand system, alongside N-acyl glycine, for palladium-catalyzed annulation reactions between gem-dimethyl-containing amides and 1-bromo-2-iodoarenes. [] This approach efficiently constructs two Calkyl-Caryl bonds, providing access to diverse five-membered benzo-fused compounds. [] Notably, this method has enabled the synthesis of the natural product (±)-echinolactone D, showcasing its synthetic utility. []

Q9: Have computational methods been employed to study pyridine-3-sulfonic acid?

A11: Yes, computational methods, particularly DFT calculations, have been valuable in understanding the behavior of pyridine-3-sulfonic acid in various contexts. DFT studies provided insights into the activation barriers for SO3- jumps in crystalline pyridine-3-sulfonic acid and its relationship to hydrogen bonding within the crystal lattice. []

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